Flutianil

Overview

Description

Flutianil is a novel fungicide discovered by OAT Agrio Co., Ltd . It has specific activities against powdery mildew at low dosage on various crops . It shows no cross-resistance against existing fungicides .

Synthesis Analysis

This compound was discovered as a novel fungicide chemically characterized as a cyano-methylene thiazolidine . The optimization of the fungicidal performance of the series of synthesized chemicals finally led to the identification of this compound .Molecular Structure Analysis

This compound has a molecular formula of C19H14F4N2OS2 and a molecular weight of 426.5 g/mol . It is a member of the class of thiazolidines .Chemical Reactions Analysis

This compound has been found to inhibit haustorium formation and further fungal development . It does not inhibit the early infection behavior of Blumeria graminis .Physical and Chemical Properties Analysis

This compound is a white crystalline solid with a relative density of 1.45 g/cm3 . It has a melting point of 178–179°C . Its solubility (g/L, 20°C) in water is 0.0079 .Scientific Research Applications

Fungicidal Properties

Flutianil, a cyano-methylene thiazolidine, is primarily recognized for its fungicidal properties, particularly against powdery mildew in various crops. It exhibits significant residual and translaminar activities, and is notable for its high rainfastness. This compound is effective at low concentrations and demonstrates curative activity against powdery mildew, especially Podosphaera xanthii on cucumber. Importantly, this compound does not exhibit cross-resistance with other fungicides, suggesting a unique mode of action. Its effectiveness lies in inhibiting haustorium formation and fungal development, thereby impeding nutrient absorption and secondary hyphal elongation by the fungus (Kimura, Komura, Yamaoka, & Oka, 2020).

Mechanism of Action

Further studies on this compound's mechanism revealed that while it does not inhibit the early infection behaviors of fungi such as conidium bursting and appressorium development, it effectively blocks the formation of haustoria, crucial for nutrient absorption. This suggests a novel mode of action, different from other powdery-mildew fungicides. This compound also affects the morphology of the fungus, as seen through transmission electron microscope observations, and influences gene expression related to sugar transport and effector genes in haustoria (Kimura, Shibata, Oi, Kawakita, & Takemoto, 2021).

Synthesis and Optimization

The development of this compound involved optimization of its fungicidal performance against powdery mildew, leading to its identification as a potent agent for controlling this disease. The synthesis process and the structure-activity relationships contributing to its effectiveness are detailed in research, emphasizing its specialized use in agriculture (Hayashi, Endo, Komura, Kimura, & Oka, 2020).

Regulatory Aspects and Risk Assessment

There has been a peer review of this compound's pesticide risk assessment, especially concerning its endocrine disruption potential. These reviews are critical for understanding the regulatory framework and ensuring the safe use of this compound in agricultural practices (Álvarez et al., 2022). Additionally, setting import tolerances for this compound in various crops is a crucial aspect, considering its residue levels and potential impact on consumer health (Bellisai et al., 2021).

Resistance Development

There have been instances of resistance development to this compound, particularly in Podosphaera xanthii. Understanding this resistance is essential for developing management strategies and maintaining the efficacy of this compound in agricultural settings (Miyamoto, Hayashi, & Ogawara, 2020)

Mechanism of Action

This compound is a novel fungicide that has shown significant efficacy in controlling powdery mildew on various crops . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets powdery mildew, a widespread plant disease caused by various species of Erysiphales . The primary site of action of this compound is believed to be the haustoria , specialized structures that powdery mildew fungi form within host cells to extract nutrients .

Mode of Action

This compound operates through a novel mode of action termed as "functional inhibition of the haustorium" . This means that this compound interferes with the function of the haustoria, thereby inhibiting the nutrient absorption process essential for the survival and reproduction of the powdery mildew fungi . Importantly, there is no cross-resistance between this compound and other existing fungicides .

Biochemical Pathways

This compound’s mode of action affects the biochemical pathways associated with nutrient absorption in the haustoria . By inhibiting the function of the haustoria, this compound disrupts the metabolic flow of the host, which is redirected by the haustoria . This disruption prevents the powdery mildew fungi from obtaining the nutrients they need to grow and reproduce .

Pharmacokinetics

This compound is characterized by its high residual and translaminar activities, as well as its rainfastness . This means that the fungicide remains effective for a long period after application, can penetrate plant tissues, and is resistant to being washed away by rain . These properties enhance the bioavailability of this compound, ensuring that it reaches its target and exerts its antifungal effect .

Result of Action

The result of this compound’s action is the effective control of powdery mildew. By inhibiting the function of the haustoria, this compound prevents the fungi from absorbing nutrients, thereby inhibiting their growth and reproduction . This leads to a reduction in the population of the powdery mildew fungi, helping to protect the crops from disease .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its high residual and translaminar activities and rainfastness allow it to remain effective in various weather conditions . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Flutianil interacts with various biomolecules in its role as a fungicide. It has been observed to inhibit haustorium formation and further fungal development . The haustorium is a specialized invasive structure that forms during the infection process of powdery mildew . This compound’s interaction with this structure suggests it may have a unique mode of action compared to other fungicides .

Cellular Effects

This compound has a significant impact on cellular processes. It affects the host cell’s haustorial formation and nutrient absorption . This disruption of nutrient absorption inhibits the growth and development of the fungus, effectively controlling the spread of powdery mildew .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the haustorium, a key structure in the life cycle of powdery mildew . This compound does not inhibit the early infection behavior of the fungus, such as conidium bursting, primary and appressorial germinations, and hook formations . It does inhibit haustorium formation and subsequent secondary hyphal elongation .

Temporal Effects in Laboratory Settings

This compound exhibits high residual and translaminar activities . It also shows curative activity against powdery mildew at extremely low concentrations

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. It has been reported that this compound has a low mammalian toxicity .

Transport and Distribution

This compound is known to be volatile and has a very low solubility . It is persistent in soils , suggesting that it may be transported and distributed within cells and tissues

Properties

IUPAC Name |

(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXUEPOHGFWQKF-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058225 | |

| Record name | Flutianil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958647-10-4 | |

| Record name | Flutianil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958647-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutianil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958647104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutianil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTIANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KT64027Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

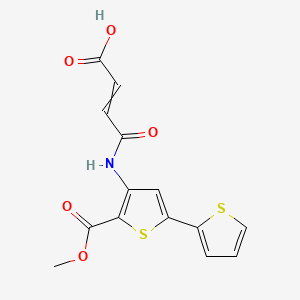

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

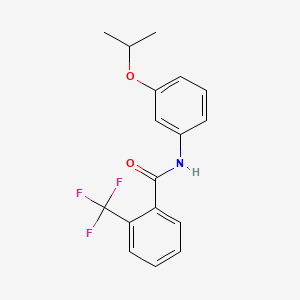

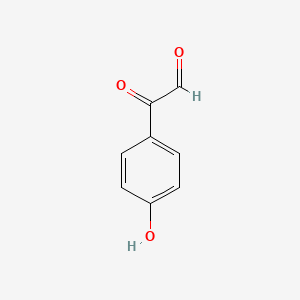

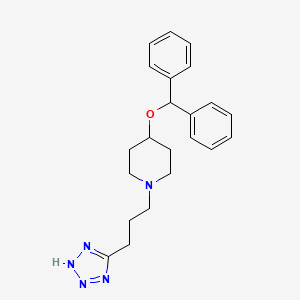

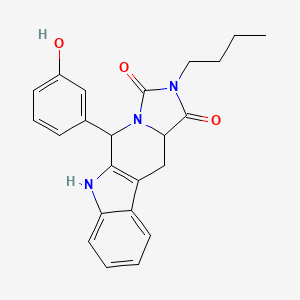

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)